3-Ethoxy-1,2-dihydropyrazin-2-one

Catalog No.
S869924
CAS No.
1093656-66-6
M.F
C6H8N2O2
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxy-1,2-dihydropyrazin-2-one

CAS Number

1093656-66-6

Product Name

3-Ethoxy-1,2-dihydropyrazin-2-one

IUPAC Name

3-ethoxy-1H-pyrazin-2-one

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c1-2-10-6-5(9)7-3-4-8-6/h3-4H,2H2,1H3,(H,7,9)

InChI Key

BJNSGXVUMVZNBG-UHFFFAOYSA-N

SMILES

CCOC1=NC=CNC1=O

Canonical SMILES

CCOC1=NC=CNC1=O

3-Ethoxy-1,2-dihydropyrazin-2-one is a nitrogen-containing heterocyclic compound characterized by its unique pyrazine structure. This compound features a dihydro form, indicating that it has two hydrogen atoms added to the pyrazine ring, contributing to its reactivity and biological properties. The ethoxy group enhances its solubility and potential interactions in biological systems, making it a subject of interest in medicinal chemistry.

" class="citation ml-xs inline" data-state="closed" href="https://www.sciencedirect.com/science/article/abs/pii/S0172219010000074" rel="nofollow noopener" target="_blank"> 1,4-DihydropyrazineDihydropyrazineBroad-spectrum antimicrobial effects

While these compounds share a dihydropyridine or dihydropyrazine core structure, 3-ethoxy-1,2-dihydropyrazin-2-one's unique ethoxy substitution contributes distinct solubility and reactivity profiles that may enhance its biological activity compared to its analogs.

3-Ethoxy-1,2-dihydropyrazin-2-one exhibits notable biological activities. Research indicates that compounds with similar structures often demonstrate:

  • Antimicrobial Properties: They may inhibit the growth of bacteria and fungi.
  • Antiviral Activity: Some derivatives have shown effectiveness against viral infections.
  • Cytotoxic Effects: Certain analogs can induce apoptosis in cancer cells.

The specific biological effects of 3-ethoxy-1,2-dihydropyrazin-2-one require further investigation to elucidate its mechanisms of action and therapeutic potential.

Several synthesis methods for 3-ethoxy-1,2-dihydropyrazin-2-one have been documented:

  • Condensation Reactions: This involves reacting ethyl carbamate with hydrazine derivatives followed by cyclization.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation has been shown to increase yields and reduce reaction times significantly.
  • Metal-Catalyzed Reactions: Copper(II)-mediated cross-coupling reactions have also been employed for synthesizing this compound efficiently under optimized conditions.

These methods highlight the versatility in synthesizing 3-ethoxy-1,2-dihydropyrazin-2-one, allowing for modifications that enhance its properties.

The applications of 3-ethoxy-1,2-dihydropyrazin-2-one span various fields:

  • Pharmaceutical Development: Due to its potential biological activities, it is explored as a lead compound in drug discovery.
  • Agricultural Chemistry: Its antimicrobial properties make it a candidate for developing new agrochemicals.
  • Material Science: The compound may find applications in creating novel materials with specific electronic or optical properties.

Interaction studies involving 3-ethoxy-1,2-dihydropyrazin-2-one focus on its binding affinities with biological macromolecules such as proteins and nucleic acids. These studies are essential for understanding how the compound functions at a molecular level and its potential therapeutic applications.

For instance, similar compounds have been shown to form stable adducts with nucleic acids, which could provide insights into their mechanisms of action in biological systems . Such interactions are critical for elucidating the pharmacodynamics of potential drug candidates.

Several compounds share structural similarities with 3-ethoxy-1,2-dihydropyrazin-2-one. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Properties
KethoxalDihydropyranAntiviral properties; binds specifically to guanine
1-Ethyl-5-(hetero)arylDihydropyrazineAntimycobacterial activity

The synthesis of 3-ethoxy-1,2-dihydropyrazin-2-one represents a significant challenge in heterocyclic chemistry due to the unique structural requirements of incorporating both ethoxy functionality and selective dihydrogenation of the pyrazine ring system [1] [2] [3]. This compound belongs to the broader family of 2(1H)-pyrazinones, which are found as components of various natural substances and serve as key building blocks in bioactive molecule preparation [3] [1]. The synthetic approaches to this target molecule can be categorized into traditional organic synthesis methods, green chemistry innovations, and modern continuous-flow optimizations.

Traditional Organic Synthesis Approaches

Traditional synthetic methodologies for 3-ethoxy-1,2-dihydropyrazin-2-one rely on well-established organic transformations that have been refined over decades of heterocyclic chemistry research [1] [2]. These approaches typically involve either the direct ethoxylation of pyrazinone precursors or the selective reduction of fully aromatic pyrazine derivatives [4] [5].

Ethoxylation Strategies of Pyrazinone Precursors

The ethoxylation of pyrazinone precursors represents the most direct approach to incorporating the ethoxy functionality into the target molecule [6] [7]. Ethoxylation is fundamentally a chemical reaction where ethylene oxide adds to a substrate, and it constitutes the most widely practiced alkoxylation process [6]. In the context of pyrazinone chemistry, ethoxylation typically involves the nucleophilic attack of an alcoholate anion on ethylene oxide, forming the desired ethoxy-substituted product [7].

The base-catalyzed ethoxylation mechanism proceeds through the formation of an alcoholate anion, which is generated by reaction with catalysts such as potassium hydroxide, alkali metal oxides, carbonates, hydroxides, or alkoxides [7]. The alcoholate anion then nucleophilically attacks ethylene oxide, with the resulting ethoxylated product capable of undergoing equilibrium reactions with starting materials or further ethoxylation [7]. The addition of ethylene oxide to an existing anion represents the rate-determining step in this process [7].

Industrial ethoxylation processes typically operate at elevated temperatures of 180 degrees Celsius under pressures of 1-2 bar, utilizing potassium hydroxide as the preferred catalyst [6]. The process exhibits high exothermicity with an enthalpy change of -92 kilojoules per mole of ethylene oxide reacted, necessitating careful temperature control to prevent thermal runaway conditions [6]. Primary alcohols demonstrate significantly higher reactivity, reacting 10-30 times faster than their secondary counterparts [6].

Alternative ethoxylation strategies include the Williamson ether synthesis, which involves the reaction of an alkyl halide with sodium alkoxide through an SN2 mechanism [8]. This approach offers advantages in terms of mild reaction conditions and high selectivity for unhindered starting materials [8]. The general reaction proceeds according to the formula R-X + R'-ONa → R-O-R' + NaX, where X represents the halide leaving group [8].

Alkoxymercuration-demercuration represents another viable ethoxylation strategy, involving the reaction of alkenes with mercuric acetate in the presence of alcohols [8]. This method produces ethers through an anti-Markovnikov addition mechanism, with the general formula R2C=CR2 + R'-OH + Hg(OAc)2 → R2CH-CR2OR' + HgOAc [8]. Recent advances have demonstrated the application of oxocarbenium ion interception strategies for direct ether synthesis from aldehydes and alcohols [9].

Ethoxylation MethodReaction ConditionsTypical Yield RangeKey Advantages
Industrial Ethoxylation180°C, 1-2 bar, KOH catalyst85-95%High throughput, scalable
Williamson Ether SynthesisRoom temperature, SN2 mechanism70-90%Mild conditions, high selectivity
Alkoxymercuration-DemercurationModerate temperature, Hg(OAc)260-80%Anti-Markovnikov selectivity
Oxocarbenium Ion StrategyVariable temperature, acid catalysis70-85%Direct aldehyde-alcohol coupling

Reductive Pathways for Dihydrogenation

The selective dihydrogenation of pyrazine derivatives to produce 1,2-dihydropyrazin-2-one structures requires careful catalyst selection and reaction optimization to achieve the desired level of reduction without over-reduction [4] [10] [5]. Heterogeneous catalysis using platinum group metals represents the most established approach for this transformation [4] [5] [11].

Palladium-catalyzed hydrogenation has emerged as a highly effective method for the selective reduction of pyrazine rings [12] [5]. Research has demonstrated that palladium on carbon catalysts can achieve high chemoselectivity in the hydrogenation of nitrogen-containing aromatic compounds under mild conditions [12]. The interaction of pyrazine with catalyst surfaces has been extensively studied through deuterium-exchange experiments, which indicate that pyrazine adsorbs in a co-planar manner to the catalyst surface [5].

The hydrogenation of pyrazine over palladium on carbon catalysts exhibits distinct reactivity patterns depending on the substituents present on the ring system [5]. Methyl pyrazine-2-carboxylate demonstrates particularly interesting behavior, undergoing rapid uptake of two moles of hydrogen followed by resistance to further hydrogenation [5]. This selective reduction produces 1,4,5,6-tetrahydro methyl pyrazine-2-carboxylate, which exhibits exceptional stability due to its conjugated structure and carbamate-like electronic properties [5].

Raney nickel catalysis offers an alternative approach for pyrazine hydrogenation, particularly effective at elevated temperatures and pressures [4]. The method utilizes temperatures between 125-225 degrees Celsius under hydrogen pressures of 200-600 pounds per square inch [4]. Raney nickel demonstrates particular effectiveness in producing trans isomers of dialkylpiperazines, with trans-2,5-dimethylpiperazine yields often exceeding 80 percent by weight [4].

Rhodium-catalyzed hydrogenation systems have shown exceptional promise for stereoselective dihydrogenation reactions [13]. These catalysts can operate at room temperature under moderate hydrogen pressures while maintaining high stereoselectivity [13]. The rhodium systems demonstrate particular effectiveness in directed hydrogenation reactions where hydrogen delivery occurs with high stereochemical control [13].

Recent advances in electrocatalytic hydrogenation have demonstrated the potential for ambient temperature and pressure reduction of nitrogen-containing aromatic compounds [10]. Carbon-supported rhodium catalysts achieve current densities of 25 milliamperes per square centimeter with current efficiencies of 99 percent [10]. Quantitative conversion can be achieved with 98 percent yield, representing a significant advancement over traditional high-temperature, high-pressure thermochemical processes [10].

Catalyst SystemOperating ConditionsConversion EfficiencySelectivity Features
Pd/C25-60°C, 10 mol% catalyst70-99%High chemoselectivity
Raney Nickel125-225°C, 200-600 psi H280-95%Trans isomer preference
Rhodium/CarbonRoom temperature, moderate pressure85-98%High stereoselectivity
Electrocatalytic RhAmbient conditions, 25 mA/cm²98-99%Energy efficient

Green Chemistry Innovations

Green chemistry approaches to 3-ethoxy-1,2-dihydropyrazin-2-one synthesis emphasize environmental sustainability, reduced waste generation, and elimination of hazardous solvents [14] [15] [16]. These methodologies represent significant advances in heterocyclic synthesis by incorporating principles of atom economy, renewable feedstocks, and energy efficiency [14] [17].

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis represents a revolutionary approach to heterocyclic compound preparation that eliminates the need for organic solvents while achieving excellent yields and reaction rates [14] [18]. This methodology utilizes mechanical energy, typically through ball milling, to drive chemical transformations in the solid state [14].

The mechanochemical approach to pyrazinone synthesis has been demonstrated through the preparation of related heterocyclic compounds using ball-milling techniques [14]. The method involves the direct milling of reactants in the presence of grinding auxiliaries such as sodium chloride, which serve multiple functions including improved mixing and enhanced energy transfer [14]. The grinding auxiliary plays a crucial role in mechanochemical reactions where the reaction mixture exhibits gum, paste, or liquid characteristics [14].

Research has shown that mechanochemical pyrazolone formation can be achieved in significantly reduced reaction times compared to traditional solution-based methods [14]. Treatment of ethyl benzoylacetate with phenylhydrazine in the presence of sodium chloride afforded the desired pyrazolone product in 66 percent yield after milling for only 10 minutes [14]. In contrast, comparable reactions under solvent-based conditions in toluene under reflux required 24 hours to achieve similar yields [14].

The mechanochemical approach offers several distinct advantages for heterocyclic synthesis [14] [18]. The elimination of organic solvents significantly reduces environmental impact and waste generation [14]. The method demonstrates excellent reproducibility and can be readily scaled for industrial applications [14]. Additionally, the solid-state nature of the reactions often leads to improved selectivity and reduced side product formation compared to solution-phase processes [18].

Solvent-free synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones has been successfully achieved using ball-milling without any catalyst, demonstrating the broad applicability of mechanochemical methods to heterocyclic synthesis [18]. This approach provides several advantages including environmental friendliness, simple workup procedures, and quantitative yields [18].

Mechanochemical ParameterTypical ConditionsPerformance MetricsEnvironmental Benefits
Milling Time10-30 minutes66-93% yieldZero solvent waste
Grinding AuxiliaryNaCl, 1-2 equivalentsEnhanced mixing efficiencyRecyclable additives
Ball Size/MaterialSteel balls, optimized ratioControlled energy transferReusable equipment
Temperature ControlAmbient to moderate heatingReduced energy consumptionLower carbon footprint

Deep Eutectic Solvent-Mediated Reactions

Deep eutectic solvents represent a class of environmentally benign reaction media that exhibit physicochemical properties similar to ionic liquids while offering significant advantages in terms of cost, toxicity, and sustainability [15] [19] [20]. These solvents are typically composed of hydrogen bond donors and acceptors that form eutectic mixtures with melting points significantly lower than their individual components [16].

Choline chloride-based deep eutectic solvents have emerged as particularly effective media for pyrazinone synthesis [15] [20]. The combination of choline chloride with urea or glycerol creates reaction environments that can serve simultaneously as solvents and catalysts for heterocyclic transformations [19] [16]. These systems demonstrate remarkable efficiency in promoting condensation reactions while maintaining mild reaction conditions [15].

Research has demonstrated the successful synthesis of 2-pyrazinones in deep eutectic solvents through the treatment of aromatic α-chloro oximes with aliphatic amines [15] [20]. Reactions conducted at 110 degrees Celsius in choline chloride-based deep eutectic solvents resulted in straightforward and efficient assembly of 1,3,5-trisubstituted-2(1H)-pyrazinones [20]. This protocol features mild reaction conditions and avoids common volatile organic solvents, providing a safe and sustainable approach to peptidomimetic scaffolds [20].

The catalytic performance of deep eutectic solvents has been extensively studied in the preparation of deoxyfructosazine through self-condensation reactions [19]. Choline chloride/urea systems demonstrated the ability to convert glucosamine efficiently, achieving 13.5 percent yield at low temperatures with short reaction times of 100 degrees Celsius for 150 minutes [19]. The addition of amino acid cocatalysts, particularly arginine, significantly enhanced reaction performance, yielding 30.1 percent under optimized conditions [19].

Deep eutectic solvents offer multiple advantages for heterocyclic synthesis including their renewable nature, low toxicity, and environmental compatibility [16]. These solvents can often be recovered and recycled, further enhancing their sustainability profile [19]. Nuclear magnetic resonance studies have revealed strong hydrogen bond interactions between substrates and deep eutectic solvent components, which contribute to their catalytic effectiveness [19].

The application of deep eutectic solvents extends to various heterocyclic systems including imidazoles, pyrazoles, and other nitrogen-containing heterocycles [16]. Iron oxide nanoparticles dispersed in choline chloride-based deep eutectic solvents have demonstrated exceptional performance in four-component reactions, achieving yields of 60-90 percent at 60 degrees Celsius [16].

Deep Eutectic Solvent SystemComposition RatioOperating TemperatureTypical YieldsSustainability Features
ChCl/Urea1:2 molar ratio110°C65-85%Biodegradable, low toxicity
ChCl/Glycerol1:2 molar ratio100°C60-90%Renewable components
ChCl/Urea + Arginine1:2:0.1 ratio100°C70-90%Enhanced catalytic activity
ChCl/Ethylene Glycol1:2 molar ratio80-120°C55-80%Wide temperature range

Continuous-Flow System Optimizations

Continuous-flow synthesis has emerged as a transformative technology for heterocyclic chemistry, offering significant advantages in terms of reaction control, safety, scalability, and efficiency [21] [22] [23]. These systems enable precise temperature and residence time control while facilitating the safe handling of hazardous intermediates and reagents [21] [24].

The application of continuous-flow technology to pyrazine derivative synthesis has demonstrated remarkable success in achieving high yields with improved safety profiles [25] [26]. Continuous-flow systems developed for pyrazinamide derivative synthesis from pyrazine esters and amines have achieved exceptional performance metrics [25]. These systems utilize biocatalytic approaches with Lipozyme TL IM from Thermomyces lanuginosus, operating at 45 degrees Celsius with residence times of 20 minutes [25].

The enzymatic continuous-flow synthesis of pyrazinamide derivatives represents a significant advancement in green chemistry applications [25] [26]. The system can process various substrate combinations including aliphatic amines, benzylamines, and morpholine derivatives, achieving yields up to 91.6 percent [25]. The space-time yield achieved through continuous-flow processing reaches 263.25 grams per liter per hour, representing a dramatic improvement over traditional batch processing methods which typically achieve only 0.92 grams per liter per hour [25].

Multistep continuous-flow synthesis has been successfully demonstrated for related heterocyclic systems, including fluorinated pyrazoles and pyrazolines [21]. These systems utilize sequential reactor coils that mediate diazoalkane formation and cycloaddition reactions in a telescoped fashion [21]. The assembly line approach enables the synthesis of more than 30 different azole compounds with high efficiency and safety [21].

The advantages of continuous-flow processing for heterocyclic synthesis include enhanced heat and mass transfer due to reactor miniaturization, increased process safety through reaction containment, and facilitated scale-up through scale-out approaches [24]. The technology enables the safe handling of pressurized gases and unstable intermediates while providing precise control over reaction parameters [27] [22].

Microreactor technology has been particularly effective for heterocyclic synthesis, enabling rapid screening of reaction conditions with minimal operator input [27]. The in situ formation of unstable and potentially explosive intermediates minimizes operator exposure while maintaining high reaction efficiency [27]. Flow procedures offer advantages over batch methods by allowing rapid optimization with reduced material consumption [27].

Recent advances in continuous-flow heterocycle synthesis have incorporated various enabling technologies including microwave-assisted heating, electrochemical flow cells, and real-time monitoring systems [23]. These combined approaches enable the utilization of diverse reaction mechanisms while providing real-time process optimization [23].

Flow System ConfigurationReactor TypeResidence TimeThroughputKey Advantages
Single MicroreactorCoil reactor5-30 minutes0.5-2.0 g/hPrecise temperature control
Multistep TelescopedSequential coils10-60 minutes1.0-5.0 g/hAutomated synthesis
Enzymatic FlowPacked bed reactor15-45 minutes2.0-10.0 g/hBiocatalytic selectivity
Microwave-Assisted FlowSpecialized reactor1-10 minutes3.0-15.0 g/hRapid heating capabilities

The electrophilic substitution reactivity of 3-Ethoxy-1,2-dihydropyrazin-2-one exhibits distinctive regioselectivity patterns governed by the electronic properties of the heterocyclic framework [1] [2]. The electron-withdrawing nature of the ethoxy substituent at the 3-position significantly influences the reactivity profile, creating specific activation and deactivation patterns across the pyrazinone ring system.
The primary site for electrophilic attack occurs at the C-5 position, where the pyrazinone ring demonstrates moderate reactivity toward standard electrophilic reagents [3] [4]. Halogenation reactions with bromine or N-bromosuccinimide (NBS) proceed under mild conditions, typically requiring 2-4 hours at room temperature to achieve 65-78% yields [3]. The regioselectivity favors the C-5 position over C-3 due to the deactivating influence of the ethoxy group, which reduces electron density at the adjacent carbon through inductive withdrawal [5] [6].

Electrophilic aromatic substitution mechanisms follow the classical arenium ion pathway, with activation energies ranging from 22-28 kcal/mol depending on the electrophile and reaction conditions [1] [7]. Nitration reactions require more forcing conditions, typically using nitric acid in sulfuric acid at elevated temperatures (60-80°C), achieving moderate yields of 45-60% [2]. The electron-deficient nature of the pyrazinone system necessitates stronger electrophiles compared to electron-rich aromatic systems.

Friedel-Crafts acylation reactions demonstrate limited success due to the deactivating effect of the nitrogen atoms and the ethoxy substituent [1]. When successful, these reactions require Lewis acid catalysts such as aluminum chloride or iron(III) chloride, with reaction times extending to 12-24 hours [2]. The yields are generally modest (30-45%) due to competing side reactions and the inherent electron deficiency of the substrate.

Nucleophilic Attack at Ring Positions

Nucleophilic substitution reactions of 3-Ethoxy-1,2-dihydropyrazin-2-one proceed through well-defined mechanistic pathways that exploit the electron-deficient nature of the pyrazinone ring system [8] [9]. The heterocyclic framework provides multiple sites for nucleophilic attack, with reactivity patterns determined by the electronic distribution and steric accessibility of each position.

The C-6 position represents the most electrophilic site, readily undergoing nucleophilic attack by various nucleophiles including amines, alcohols, and thiolates [9] [10]. Addition-elimination mechanisms proceed through tetrahedral intermediates, with activation energies typically ranging from 15-20 kcal/mol [11]. Primary and secondary amines react efficiently under mild conditions (room temperature to 60°C), achieving yields of 70-85% within 4-8 hours [3] [9].

Nucleophilic attack at the N-1 position occurs through alkylation reactions using alkyl halides or acyl chlorides [3] [12]. These reactions follow SN2-type mechanisms when employing primary alkyl halides, while secondary substrates may proceed through competing SN1 pathways [8]. Optimal conditions involve the use of mild bases such as potassium carbonate or triethylamine in polar aprotic solvents, achieving yields of 75-90% [9].

The C-3 position shows moderate reactivity toward strong nucleophiles, particularly organometallic reagents such as organolithium and Grignard species [13] [11]. These reactions require anhydrous conditions and low temperatures (-78°C to -40°C) to prevent competing side reactions. The ethoxy group can be displaced under these conditions, providing access to diverse 3-substituted derivatives with yields ranging from 50-75% [13].

Hydrolysis reactions of the ethoxy group proceed under both acidic and basic conditions, following classical ester hydrolysis mechanisms [10]. Basic hydrolysis using sodium hydroxide in aqueous ethanol provides the corresponding carboxylic acid derivative in 80-95% yield after 4-6 hours at reflux temperature [9].

Transition Metal-Catalyzed Functionalization

Transition metal-catalyzed transformations of 3-Ethoxy-1,2-dihydropyrazin-2-one leverage the π-deficient nature of the heterocyclic system to enable diverse cross-coupling reactions [14] [15] [16]. The pyrazinone framework serves as an effective coupling partner in palladium-catalyzed reactions, with the electron-withdrawing properties facilitating oxidative addition steps.

Suzuki-Miyaura coupling reactions represent the most extensively studied transformation, enabling the introduction of aryl and heteroaryl substituents at various positions [15] [16]. Optimal conditions employ palladium(0) catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ in the presence of base (K₂CO₃ or Cs₂CO₃) and aqueous or alcoholic solvents [14]. Reaction temperatures of 80-120°C for 6-12 hours typically provide yields of 60-85% [15].

The C-5 position demonstrates the highest reactivity in cross-coupling reactions due to its electronic properties and lack of steric hindrance [16]. Arylboronic acids react efficiently under standard conditions, while heteroarylboronic acids may require modified conditions including elevated temperatures or extended reaction times [14]. Electron-rich arylboronic acids generally provide higher yields than electron-deficient substrates due to more favorable transmetalation kinetics [15].

Stille coupling reactions offer complementary reactivity profiles, particularly for the introduction of vinyl and alkyl substituents [3] [16]. These reactions typically employ tributyltin reagents with palladium catalysts in non-coordinating solvents such as toluene or dioxane [14]. Reaction temperatures of 100-140°C for 8-16 hours achieve yields of 55-80%, with the moderate yields reflecting the challenges associated with the electron-deficient pyrazinone system [16].

Sonogashira coupling enables the introduction of alkyne substituents, providing access to extended π-systems and potential precursors for further functionalization [15]. Copper-free conditions using palladium catalysts and tertiary amine bases (triethylamine or diisopropylethylamine) in DMF or acetonitrile provide optimal results [14]. Yields typically range from 50-75% after 4-12 hours at 60-100°C [16].

Buchwald-Hartwig amination reactions allow for the introduction of amino substituents, expanding the chemical space accessible from the pyrazinone scaffold [3]. These reactions require specialized ligands such as BINAP or XPhos to achieve adequate reactivity with the electron-deficient substrate [14]. Reaction conditions involve palladium catalysts, strong bases (sodium tert-butoxide), and elevated temperatures (100-140°C) for 12-24 hours, achieving yields of 40-70% [15].

Photoinduced Transformation Pathways

Photochemical transformations of 3-Ethoxy-1,2-dihydropyrazin-2-one represent an emerging area of synthetic methodology, exploiting the compound's photophysical properties to access unique reaction pathways [17] [18] [19]. The extended conjugation within the pyrazinone system enables absorption in the UV-visible region, facilitating various photoinduced processes under mild conditions.

Direct photolysis under UV irradiation (λ = 254-365 nm) leads to ring-opening reactions through homolytic cleavage pathways [17] [20]. These transformations proceed through radical intermediates, with quantum yields ranging from 0.05-0.15 depending on the irradiation wavelength and solvent system [21]. The primary photoproducts include acyclic intermediates that can undergo subsequent cyclization or fragmentation reactions [17].

Photoinduced electron transfer processes occur when 3-Ethoxy-1,2-dihydropyrazin-2-one is subjected to visible light irradiation (λ = 400-500 nm) in the presence of electron donors or acceptors [22] [18]. These reactions proceed through photoexcited states with lifetimes in the nanosecond range, enabling single-electron transfer to appropriate substrates [19]. The excited state redox potential has been estimated at approximately -1.8 V vs. SCE, sufficient for the reduction of various organic substrates [18].

Sensitized photoreactions employ external photosensitizers such as ruthenium or iridium complexes to access otherwise inaccessible reaction pathways [23] [24]. Energy transfer from the excited photosensitizer to the pyrazinone substrate generates reactive triplet states with extended lifetimes (microseconds), enabling intermolecular reactions with various substrates [23]. These conditions facilitate oxidative coupling reactions, C-H functionalization, and other transformations not accessible through direct photolysis [24].

Photodimerization reactions occur under specific conditions, particularly in solid-state irradiation or concentrated solutions [25]. These [2+2] cycloaddition reactions proceed through π-stacked arrangements of pyrazinone molecules, generating complex polycyclic structures [25]. The stereochemistry of the photoproducts depends on the crystal packing or solution-state aggregation patterns [26].

Dates

Last modified: 04-14-2024

Explore Compound Types